molecular formula C10H18N2O4 B3265269 Acetyl-L-leucyl glycine CAS No. 4033-42-5

Acetyl-L-leucyl glycine

Cat. No. B3265269
CAS RN: 4033-42-5
M. Wt: 230.26 g/mol
InChI Key: QWUFVYSSHGGOCQ-QMMMGPOBSA-N
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Description

“Acetyl-L-leucyl glycine” is a modified amino acid. Acetylleucine, a related compound, is used in the treatment of vertigo and cerebellar ataxia . It’s also being developed as a potential treatment for several neurological disorders .

Scientific Research Applications

Enhanced Nuclear Magnetic Resonance Spectroscopy

Acetyl-L-leucyl glycine, among other amino acids, has been utilized to enhance nuclear magnetic resonance (NMR) spectroscopy. This enhancement is achieved through a method developed by Wilson et al. (2009), which involves using acetic anhydride’s high reactivity with the amine group of amino acids for tagging molecules of interest. This approach has been shown to significantly increase the signal-to-noise ratio in spectroscopic methods, aiding in obtaining critical clinical information through metabolic evaluations (Wilson et al., 2009).

Radiolysis of Peptide Bonds

Studies on the radiation chemistry of peptide bonds, particularly in the context of N-acetylamino acids like acetyl glycine, have contributed to understanding the radiolytic mechanisms in both oxygenated and oxygen-free solutions. This research, such as the work by Liebster and Kopoldová (1966), is significant for elucidating the radiolytic reactions of proteins and amino acids, thereby advancing our knowledge in radiation chemistry and its applications (Liebster & Kopoldová, 1966).

Glycine Synthase-Reductase Pathway

The glycine synthase-reductase pathway, involving glycine and acetyl-phosphate production, is crucial in autotrophic growth of organisms like Clostridium drakei. This pathway, along with the Wood–Ljungdahl pathway, contributes to the conversion of CO2 into essential compounds like acetyl-CoA, enhancing CO2 consumption and growth rates in acetogens. This discovery by Song et al. (2020) provides valuable insights into the metabolic pathways of microorganisms and their potential applications in biotechnology (Song et al., 2020).

Enzyme Interactions and Inhibitors

Research into enzyme interactions and the development of inhibitors is another application area. For instance, Gour-Salin et al. (1991) studied the inhibition of papain by peptide nitriles, revealing insights into enzyme activities and potential applications in developing therapeutic agents (Gour-Salin et al., 1991).

Metabolic Signatures in Disease Models

In disease models, such as high-fructose diets in mice, comprehensive two-dimensional gas chromatography has been used to reveal changes in urinary metabolic signatures. This method, as demonstrated by Bressanello et al. (2018), allows for a deeper understanding of metabolic alterations in response to dietary changes, paving the way for better disease understanding and management (Bressanello et al., 2018).

Future Directions

“Acetyl-L-leucyl glycine” and related compounds like Acetylleucine are being studied for their potential therapeutic effects on several neurological disorders . These studies could pave the way for new treatments for these disorders.

Mechanism of Action

Target of Action

The primary target of Acetyl-L-leucyl glycine is the monocarboxylate transporter type 1 (MCT1) . This transporter is ubiquitously expressed in tissues, making it well-suited for the uptake and distribution of this compound . The compound also interacts with organic anion transporters (OAT1 and OAT3) .

Mode of Action

Acetylation of leucine switches its uptake into cells from the L-type amino acid transporter (LAT1) used by leucine to MCT1, OAT1, and OAT3 . This switch allows this compound to bypass LAT1, the rate-limiting step in activation of leucine-mediated signaling and metabolic processes inside cells .

Biochemical Pathways

Acetyl-L-leucine enters metabolic pathways, and its effects are mediated via its metabolic products . It is suggested that Acetyl-L-leucine acts as a prodrug of leucine, bypassing LAT1 and directly influencing leucine-mediated signaling and metabolic processes such as mTOR .

Pharmacokinetics

The pharmacokinetic factors play a major role in the mechanism of action and efficacy of Acetyl-L-leucine as a drug . The enantiomers of Acetyl-L-leucine (N-acetyl-L-leucine and N-acetyl-D-leucine) show unexpected and large differences in pharmacokinetics, suggesting the involvement of differential binding sites provided by enzymes and transporters .

Result of Action

The result of Acetyl-L-leucine’s action is the enhanced uptake and distribution of the compound in cells, leading to increased activation of leucine-mediated signaling and metabolic processes . This has potential therapeutic effects in treating several disorders with unmet medical needs, including cerebellar ataxia, cognition and mobility in the elderly, lysosomal storage disorders, migraine, and restless legs syndrome .

Action Environment

The action of Acetyl-L-leucine is influenced by the cellular environment, particularly the presence and activity of specific transporters in the cell membrane . . Therefore, the cellular environment plays a crucial role in the compound’s action, efficacy, and stability.

properties

IUPAC Name

2-[[(2S)-2-acetamido-4-methylpentanoyl]amino]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18N2O4/c1-6(2)4-8(12-7(3)13)10(16)11-5-9(14)15/h6,8H,4-5H2,1-3H3,(H,11,16)(H,12,13)(H,14,15)/t8-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWUFVYSSHGGOCQ-QMMMGPOBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)NCC(=O)O)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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